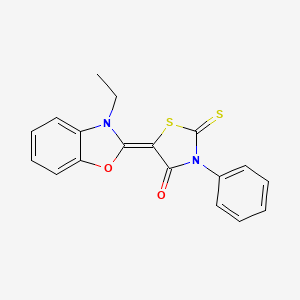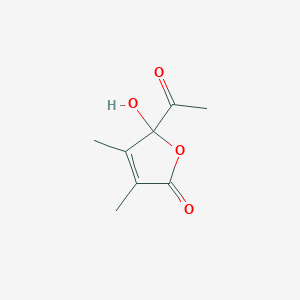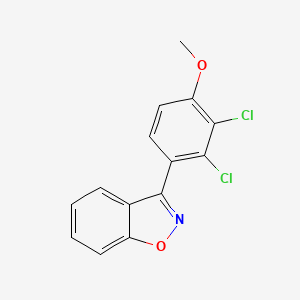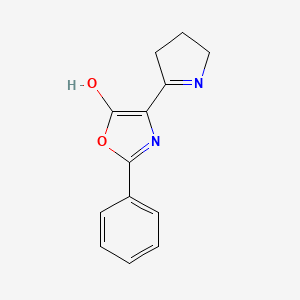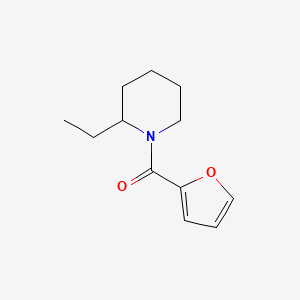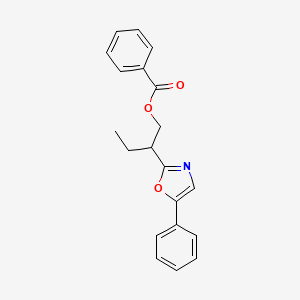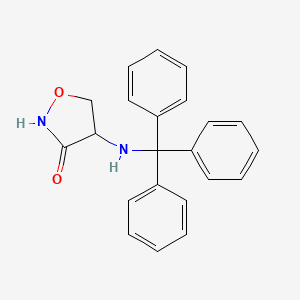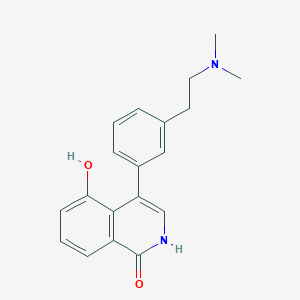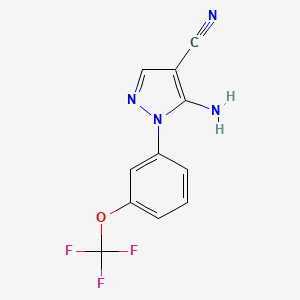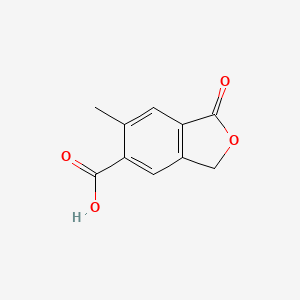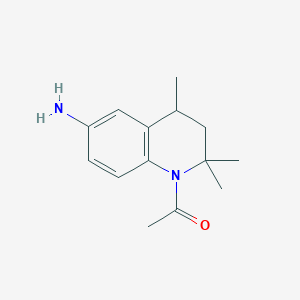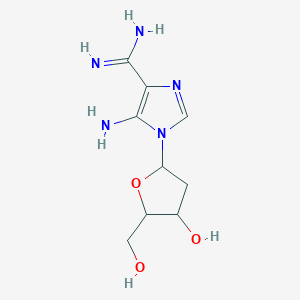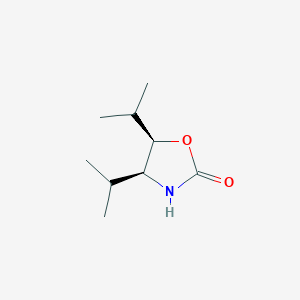
(4S,5R)-4,5-Diisopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4,5-Diisopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which is crucial in various chemical reactions and applications. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Diisopropyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4,5-Diisopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents involved.
Aplicaciones Científicas De Investigación
(4S,5R)-4,5-Diisopropyloxazolidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which (4S,5R)-4,5-Diisopropyloxazolidin-2-one exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-4,5-Diisopropyloxazolidin-2-one
- (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one
- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to facilitate the formation of enantiomerically pure products sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-di(propan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-5(2)7-8(6(3)4)12-9(11)10-7/h5-8H,1-4H3,(H,10,11)/t7-,8+/m0/s1 |
Clave InChI |
UWZGYAPBQNOYBW-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H](OC(=O)N1)C(C)C |
SMILES canónico |
CC(C)C1C(OC(=O)N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
